molecular formula C20H22N2O4S2 B306357 4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate

4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate

Cat. No. B306357
M. Wt: 418.5 g/mol
InChI Key: SSCLMXRTCHXNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate, also known as PPADS, is a chemical compound that has been widely used in scientific research. PPADS is a potent P2 purinergic receptor antagonist that has been extensively studied for its role in various biological and physiological processes.

Mechanism of Action

4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate acts as a competitive antagonist at P2 purinergic receptors. It binds to the receptor site and prevents the activation of the receptor by extracellular nucleotides such as ATP and ADP. This inhibition of P2 purinergic receptors leads to a decrease in intracellular Ca2+ levels, which in turn leads to the inhibition of various physiological processes.
Biochemical and Physiological Effects:
4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to have various biochemical and physiological effects. It has been shown to inhibit platelet aggregation, smooth muscle contraction, and neurotransmitter release. 4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has also been shown to inhibit the proliferation of cancer cells and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has several advantages for lab experiments. It is a potent and selective P2 purinergic receptor antagonist that can be used to study the role of P2 purinergic receptors in various biological and physiological processes. 4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate is also relatively easy to synthesize and purify. However, 4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has some limitations for lab experiments. It has a short half-life in vivo, which limits its use for in vivo studies. 4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate also has some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate. One direction is to study the role of P2 purinergic receptors in various diseases such as cancer, inflammation, and cardiovascular diseases. Another direction is to develop more potent and selective P2 purinergic receptor antagonists that can be used for in vivo studies. Additionally, the development of 4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate derivatives with improved pharmacokinetic properties could lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate can be synthesized using a two-step reaction. The first step involves the reaction of 4-(acetylamino)benzenesulfonyl chloride with piperidine to form 4-(1-piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate. The second step involves the purification of the product using column chromatography. The final product is a white powder that is soluble in water.

Scientific Research Applications

4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has been extensively used in scientific research as a P2 purinergic receptor antagonist. P2 purinergic receptors are a family of G protein-coupled receptors that are activated by extracellular nucleotides such as ATP and ADP. 4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to block the activation of P2 purinergic receptors, thereby inhibiting various physiological processes such as platelet aggregation, smooth muscle contraction, and neurotransmitter release.

properties

Product Name

4-(1-Piperidinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate

Molecular Formula

C20H22N2O4S2

Molecular Weight

418.5 g/mol

IUPAC Name

[4-(piperidine-1-carbothioyl)phenyl] 4-acetamidobenzenesulfonate

InChI

InChI=1S/C20H22N2O4S2/c1-15(23)21-17-7-11-19(12-8-17)28(24,25)26-18-9-5-16(6-10-18)20(27)22-13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3,(H,21,23)

InChI Key

SSCLMXRTCHXNDU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=S)N3CCCCC3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=S)N3CCCCC3

Origin of Product

United States

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